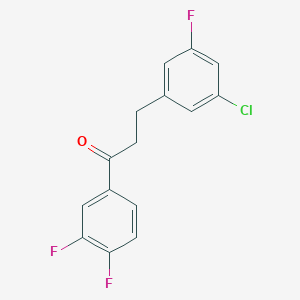

3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone

CAS No.: 898751-48-9

Cat. No.: VC2303505

Molecular Formula: C15H10ClF3O

Molecular Weight: 298.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898751-48-9 |

|---|---|

| Molecular Formula | C15H10ClF3O |

| Molecular Weight | 298.68 g/mol |

| IUPAC Name | 3-(3-chloro-5-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-one |

| Standard InChI | InChI=1S/C15H10ClF3O/c16-11-5-9(6-12(17)8-11)1-4-15(20)10-2-3-13(18)14(19)7-10/h2-3,5-8H,1,4H2 |

| Standard InChI Key | UHFCZAWIKZOAHT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F)F |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F)F |

Introduction

Physical and Chemical Properties

3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone is a structurally complex organic molecule characterized by two substituted aromatic rings connected by a propan-1-one chain. The compound features a chloro and fluoro substituent on one phenyl ring and two fluoro substituents on the other, creating a unique electronic environment that influences its reactivity and physical properties. These halogen substituents contribute to the compound's lipophilicity and potential biological activity profiles.

Basic Identifiers and Structural Information

The compound is formally identified through various chemical nomenclature systems and identifiers, which are essential for scientific documentation and classification purposes. Table 1 summarizes these key identifiers.

Physicochemical Properties

The physicochemical properties of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone dictate its behavior in various chemical and biological systems. These properties influence its solubility, reactivity, and potential applications in research and development. Table 2 presents the key physicochemical parameters of this compound.

| Property | Value | Reference |

|---|---|---|

| XLogP3-AA | 4.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 298.0372271 Da |

The XLogP3-AA value of 4.4 indicates significant lipophilicity, suggesting good membrane permeability and potential for passive diffusion across biological barriers. The absence of hydrogen bond donors and the presence of four hydrogen bond acceptors (including the carbonyl oxygen and halogen atoms) influence its intermolecular interactions. The four rotatable bonds confer conformational flexibility, which can be crucial for its potential binding to biological targets.

Synthesis and Preparation Methods

The synthesis of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone typically involves several reaction steps to construct the propiophenone backbone with the desired halogen substituents. Understanding these synthetic routes is essential for researchers working with this compound in various applications.

Laboratory Synthesis

Laboratory synthesis of this compound generally involves the reaction of appropriate starting materials under controlled conditions. The typical synthetic pathway proceeds through the reaction of 3-chloro-5-fluorobenzaldehyde with 3,4-difluorophenylacetic acid or related derivatives in the presence of suitable catalysts. The reaction conditions are carefully controlled to ensure high yield and purity of the desired product.

Key reaction parameters typically include:

-

Solvent selection: Dichloromethane or toluene are commonly employed due to their ability to dissolve both reactants and facilitate the reaction.

-

Temperature control: The reaction is generally maintained between 50-80°C to ensure optimal reaction kinetics without decomposition.

-

Catalysis: Appropriate catalysts are used to enhance reaction rates and selectivity.

-

Reaction time: Monitored to achieve maximum conversion while minimizing side reactions.

Following the reaction, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity. These purification steps are critical for removing any unreacted starting materials, reaction by-products, or impurities that might affect the compound's properties and applications.

Industrial Production

In industrial settings, the production of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone may be scaled up using batch or continuous flow processes. These industrial methods aim to maximize yield and efficiency while maintaining product quality and purity.

Industrial production typically involves:

-

Automated reaction systems with precise control of reaction parameters

-

Efficient heat and mass transfer to maintain reaction conditions

-

Continuous monitoring of reaction progress through analytical techniques

-

Optimized purification protocols for large-scale production

-

Quality control measures to ensure consistent product specifications

The industrial synthesis of this compound requires careful handling of halogenated materials and adherence to appropriate safety protocols due to the reactive nature of the intermediates and reagents involved in the process.

Chemical Reactivity

The chemical reactivity of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone is largely determined by its functional groups and substitution pattern. The carbonyl group and halogen substituents serve as reactive sites for various chemical transformations, making this compound versatile in organic synthesis.

Reactions of the Carbonyl Group

The ketone functionality in 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone can participate in numerous reactions typical of carbonyl compounds. These reactions provide routes for the functionalization and modification of the molecule.

Key reactions include:

-

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This transformation creates a new stereogenic center, potentially resulting in diastereomeric products depending on the reduction conditions.

-

Nucleophilic addition: The carbonyl carbon is susceptible to nucleophilic attack by various nucleophiles, including organometallic reagents, amines, and hydrazines, leading to a variety of functionalized derivatives.

-

Condensation reactions: The ketone can undergo condensation with compounds containing active hydrogen atoms, such as hydrazines, hydroxylamines, or active methylene compounds, forming hydrazones, oximes, or α,β-unsaturated carbonyl derivatives.

-

Oxidation: The ketone can be oxidized to carboxylic acids or esters through appropriate oxidation protocols, providing access to additional functional derivatives.

Reactions Involving Halogen Substituents

The halogen substituents on the aromatic rings of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone can participate in various reactions, particularly nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Significant reaction types include:

-

Nucleophilic aromatic substitution: The electron-withdrawing nature of the halogen substituents activates the aromatic rings toward nucleophilic attack. Nucleophiles such as amines or thiols can displace the halogen atoms, particularly in basic conditions, leading to substituted derivatives.

-

Metal-catalyzed cross-coupling: The aryl halides can engage in cross-coupling reactions, such as Suzuki, Negishi, or Buchwald-Hartwig reactions, enabling the formation of carbon-carbon or carbon-heteroatom bonds and the introduction of new functional groups.

-

Halogen-metal exchange: The halogen substituents can undergo halogen-metal exchange reactions with organolithium or organomagnesium reagents, generating reactive organometallic intermediates that can be further functionalized.

These reactions demonstrate the synthetic utility of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone as a versatile building block in organic synthesis.

Applications in Research

3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone has various applications in scientific research, particularly in synthetic organic chemistry, medicinal chemistry, and materials science. Its unique structural features make it valuable for exploring structure-activity relationships and developing novel compounds with desired properties.

Synthetic Building Block

As a functionalized organic compound with multiple reactive sites, 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone serves as a valuable building block in the synthesis of more complex molecules. The presence of a ketone group and halogen substituents provides opportunities for diverse chemical transformations and the construction of elaborate molecular architectures.

Applications as a synthetic building block include:

-

Preparation of biologically active compounds with specific substitution patterns

-

Development of chemical libraries for screening and drug discovery

-

Synthesis of structurally diverse derivatives for structure-activity relationship studies

-

Construction of fluorinated compounds with unique properties for various applications

Material Science Applications

In material science, fluorinated compounds like 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone can be utilized in the development of specialty materials with unique properties. The presence of halogen substituents can influence electronic properties, thermal stability, and surface characteristics of the resulting materials.

Potential applications in material science include:

-

Development of liquid crystals with specific optical properties

-

Preparation of fluorinated polymers with enhanced chemical resistance

-

Creation of materials with unique surface properties for specific applications

-

Development of electronic materials with tailored electronic characteristics

Comparison with Related Compounds

3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone belongs to a family of halogenated propiophenones with varying substitution patterns. Comparing this compound with its structural analogs provides insights into the effects of different substitution patterns on physical properties, chemical reactivity, and potential applications.

Table 3 presents a comparison of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone with related compounds identified in the literature.

This comparison reveals that subtle changes in the substitution pattern can lead to compounds with different physical properties and potentially different chemical and biological activities. The position and type of halogen substituents influence the electronic distribution in the molecule, affecting properties such as lipophilicity, metabolic stability, and binding affinity to potential biological targets.

Analytical Characterization

Accurate analytical characterization of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone is essential for confirming its structure, assessing its purity, and monitoring reactions involving this compound. Various analytical techniques are employed for its characterization, each providing complementary information about different aspects of the molecule.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the structure and confirming the identity of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone. These methods provide valuable information about the arrangement of atoms and functional groups within the molecule.

Key spectroscopic methods include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR identifies the proton environments, revealing the propanone chain and aromatic protons.

-

13C NMR provides information about carbon environments, including the carbonyl carbon and aromatic carbons.

-

19F NMR is particularly valuable for this compound, allowing specific identification and characterization of the fluorine substituents.

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups, particularly the characteristic carbonyl stretch (typically around 1680-1700 cm-1).

-

Provides information about C-F and C-Cl stretching vibrations.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight and fragmentation pattern.

-

The presence of chlorine gives a characteristic isotope pattern due to the natural abundance of 35Cl and 37Cl isotopes.

-

High-resolution MS can confirm the molecular formula through exact mass measurements.

-

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone and for monitoring reactions involving this compound. These methods separate the compound from impurities or related substances, allowing for quantitative analysis.

Important chromatographic approaches include:

-

High-Performance Liquid Chromatography (HPLC):

-

Enables separation, identification, and quantification of the compound.

-

UV detection is commonly employed due to the aromatic rings' absorbance.

-

Can be coupled with mass spectrometry (LC-MS) for enhanced detection and structural confirmation.

-

-

Gas Chromatography (GC):

-

Useful for volatile derivatives or following derivatization.

-

Often coupled with mass spectrometry (GC-MS) for improved identification.

-

Provides information about the compound's thermal stability and volatility.

-

These analytical methods, used in combination, provide a comprehensive characterization of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone, ensuring its identity, purity, and suitability for various research applications.

Toxicological Considerations

Understanding the toxicological profile of 3-(3-Chloro-5-fluorophenyl)-3',4'-difluoropropiophenone is crucial for its safe handling and use in research settings. While specific toxicological data for this compound is limited in the available literature, general considerations for halogenated aromatic compounds can provide guidance for safety precautions.

Halogenated organic compounds often present specific hazards due to their potential for bioaccumulation, environmental persistence, and various toxic effects. The presence of multiple halogen substituents in this compound suggests the need for careful handling and appropriate safety measures.

Key toxicological considerations may include:

-

Acute toxicity through various exposure routes (oral, dermal, inhalation)

-

Potential for skin and eye irritation or corrosion

-

Possible sensitization effects

-

Chronic toxicity concerns, including potential carcinogenicity, mutagenicity, and reproductive toxicity

-

Environmental toxicity and persistence

Researchers working with this compound should consult relevant safety data sheets, follow appropriate laboratory safety protocols, and adhere to local regulations regarding the handling, storage, and disposal of halogenated organic compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume